N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide
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Overview
Description
N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide, also known as DCPM, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPM is a hydrazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, the inhibition of cancer cell growth, and the improvement of cognitive function in animal models. N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide is its ability to inhibit the activity of various enzymes, making it a promising candidate for use in a range of laboratory experiments. However, one limitation of N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide. One area of interest is its potential use as an anticancer agent, due to its ability to inhibit cancer cell growth. Another area of interest is its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide and its potential applications in scientific research.
Synthesis Methods
N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with pyrrole-2-carboxaldehyde, followed by the reaction with 4-oxo-4-(2-hydroxyethyl)piperidine-1-carboxylic acid. This reaction yields N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide as a yellow crystalline solid, with a melting point of 211-213°C.
Scientific Research Applications
N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
properties
Product Name |
N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide |
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Molecular Formula |
C15H14Cl2N4O2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-10-3-4-13(12(17)8-10)20-14(22)5-6-15(23)21-19-9-11-2-1-7-18-11/h1-4,7-9,19H,5-6H2,(H,20,22)(H,21,23)/b11-9- |
InChI Key |
RBECIILBDJQNTO-LUAWRHEFSA-N |
Isomeric SMILES |
C1=C/C(=C/NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)/N=C1 |
SMILES |
C1=CC(=CNNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)N=C1 |
Canonical SMILES |
C1=CC(=CNNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)N=C1 |
Origin of Product |
United States |
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